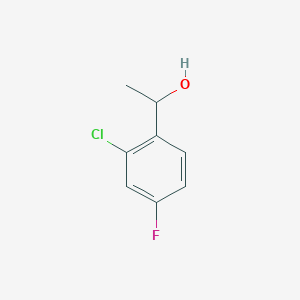

1-(2-Chloro-4-fluorophenyl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJHIWKGYOZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561057 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112108-68-6 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112108-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(2-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical whitepaper provides an in-depth overview of 1-(2-Chloro-4-fluorophenyl)ethanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a standard synthesis protocol, and explores its role as a building block in the creation of complex pharmaceutical agents.

Core Compound Identification and Properties

This compound is a substituted aromatic alcohol. Its precise structure, featuring a chiral center, makes it a valuable synthon for stereospecific synthesis in medicinal chemistry.

CAS Number: 112108-68-6[1][2][3][4]

Molecular Structure:

Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 112108-68-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClFO | [2][5] |

| Molecular Weight | 174.60 g/mol | [5] |

| Appearance | Colorless to Light Yellow Clear Liquid | CymitQuimica |

| Refractive Index | 1.521 | [5] |

| Purity | Typically >95% | [5] |

Synthesis Protocol: Reduction of 2'-Chloro-4'-fluoroacetophenone

The most common and straightforward method for synthesizing this compound is through the reduction of the corresponding ketone, 2'-chloro-4'-fluoroacetophenone. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard and effective reagent for this transformation.

Experimental Methodology

Objective: To synthesize this compound via the reduction of 2'-chloro-4'-fluoroacetophenone.

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2'-chloro-4'-fluoroacetophenone (1 equivalent) in methanol or ethanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 1.0-1.5 equivalents) to the cooled solution in portions. The addition is exothermic and may cause gas evolution.

-

Reaction: Continue stirring the reaction mixture at 0°C for 10-20 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add 1N HCl or saturated aq. NH₄Cl to quench the excess NaBH₄. Stir for approximately 15-30 minutes until gas evolution ceases.

-

Solvent Removal & Extraction: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add an organic solvent such as dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.

-

Workup: Extract the aqueous layer with the organic solvent (e.g., 3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified further by flash column chromatography on silica gel.

Application in Pharmaceutical Development

Halogenated phenyl ethanol derivatives are critical chiral building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Their stereochemistry is often essential for the biological activity and selectivity of the final drug molecule. While direct public literature linking this compound to a specific commercial drug is limited, its structure is analogous to key intermediates used in the synthesis of important therapeutics.

Role as a Precursor in the Synthesis of LFA-1 Antagonists

This class of compounds is particularly relevant to the development of antagonists for the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin protein found on T-cells that plays a crucial role in inflammatory responses. By blocking the interaction of LFA-1 with its ligand ICAM-1, these antagonists can modulate T-cell activation and migration, making them effective anti-inflammatory agents.

A prominent example of an LFA-1 antagonist is Lifitegrast , a drug approved for the treatment of keratoconjunctivitis sicca (dry eye disease).[6][7][8] The mechanism of action involves inhibiting the T-cell-mediated inflammation that contributes to the signs and symptoms of dry eye.[6][7][9] The synthesis of Lifitegrast and related molecules involves the coupling of complex heterocyclic fragments, where chiral alcohols like this compound serve as foundational synthons for constructing parts of the molecular scaffold.

Below are diagrams illustrating the general synthesis workflow and the biological pathway targeted by drugs derived from such intermediates.

Caption: General workflow for the synthesis of an API using the target intermediate.

Caption: Mechanism of action for LFA-1 antagonists in ocular inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 6. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lifitegrast - Wikipedia [en.wikipedia.org]

- 9. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic pathways for 1-(2-Chloro-4-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The document details two core methodologies: the reduction of 2'-Chloro-4'-fluoroacetophenone and the Grignard reaction of 2-Chloro-4-fluorobenzaldehyde. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic routes to facilitate practical application in a laboratory setting.

Introduction

This compound is a chiral alcohol that serves as a valuable building block in medicinal chemistry. Its substituted phenyl ring is a common motif in a variety of biologically active molecules. The ability to efficiently synthesize this intermediate is crucial for the timely progression of drug discovery and development programs. This guide outlines the most common and effective laboratory-scale synthesis strategies for this compound.

Synthetic Pathways

Two principal synthetic routes to this compound are prevalent in organic synthesis:

-

Pathway 1: Reduction of 2'-Chloro-4'-fluoroacetophenone. This is a straightforward and widely used method that involves the reduction of the corresponding ketone.

-

Pathway 2: Grignard Reaction of 2-Chloro-4-fluorobenzaldehyde. This classic carbon-carbon bond-forming reaction provides an alternative route starting from the aldehyde.

The following sections provide detailed experimental protocols and representative data for each pathway.

Pathway 1: Reduction of 2'-Chloro-4'-fluoroacetophenone

This pathway utilizes a reducing agent to convert the ketone functionality of 2'-Chloro-4'-fluoroacetophenone into the secondary alcohol, this compound. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1][2]

Experimental Protocol

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (57.9 mmol) of 2'-Chloro-4'-fluoroacetophenone in 100 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 2.63 g (69.5 mmol) of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of 50 mL of 1M HCl to neutralize the excess NaBH₄.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the reduction of 2'-Chloro-4'-fluoroacetophenone.

| Parameter | Value |

| Starting Material | 2'-Chloro-4'-fluoroacetophenone |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 hours |

| Typical Yield | 90-98% |

| Purity (crude) | >95% |

Reaction Pathway Diagram

References

chemical structure and IUPAC name of 1-(2-Chloro-4-fluorophenyl)ethanol

This technical guide provides an in-depth overview of 1-(2-Chloro-4-fluorophenyl)ethanol, a substituted aromatic alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, IUPAC name, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position. An ethanol group is attached to the first carbon of the phenyl ring.

IUPAC Name: 1-(2-Chloro-4-fluorophenyl)ethan-1-ol

Chemical Structure:

The molecule contains a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as two enantiomers: (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol and (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO | [1][2] |

| Molecular Weight | 174.60 g/mol | [1][2] |

| Appearance | Solid | [1] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-chloro-4-fluoroacetophenone.

Reaction Scheme:

Materials:

-

2-chloro-4-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-4-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving an accurately weighed amount of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time and peak area of the analyte are used to determine its identity and purity.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Operated in electron ionization (EI) mode.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

The retention time of the compound is determined by the gas chromatogram, and the mass spectrum is used to confirm its molecular weight and fragmentation pattern, thereby verifying its identity.[3][4]

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, analyzed product.

Caption: Workflow for the synthesis and analysis of this compound.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Chloro-4-fluorophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-chloro-4-fluorophenyl)ethanol represent a promising scaffold in medicinal chemistry, exhibiting a spectrum of biological activities. This technical guide synthesizes the current understanding of their putative mechanisms of action, drawing from research on structurally related compounds. The primary therapeutic potentials appear to lie in the realms of antifungal and anticancer applications. This document outlines the postulated molecular targets, signaling pathways, and includes detailed experimental protocols for the characterization of these compounds. All quantitative data from related studies are summarized for comparative analysis.

Introduction

The this compound moiety serves as a crucial building block for a variety of pharmacologically active molecules. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. While direct and extensive research on the mechanism of action of this specific class of derivatives is limited, a comprehensive analysis of analogous structures provides a strong foundation for postulating their biological activities. This guide will focus on two primary areas of investigation: antifungal and anticancer properties.

Putative Antifungal Mechanism of Action

Derivatives of this compound, particularly those incorporating a 1,2,4-triazole moiety, are hypothesized to function as antifungal agents by disrupting the fungal cell membrane integrity. This action is likely achieved through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, thus offering a degree of selectivity.

Inhibition of Ergosterol Biosynthesis

The primary molecular target is believed to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring of the derivative is thought to bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and inhibiting fungal growth.

A related chlorinated compound, 2-chloro-N-phenylacetamide, has been shown to bind to ergosterol, further supporting the disruption of the fungal plasma membrane as a key mechanism.[1]

Potential for Inhibition of DNA Synthesis

In addition to membrane disruption, there is a possibility that these derivatives could interfere with fungal DNA synthesis. For instance, 2-chloro-N-phenylacetamide has been suggested to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[1] This dual-pronged attack on both the cell membrane and DNA replication could contribute to a potent fungicidal effect.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound derivatives against pathogenic fungal strains.

Methodology:

-

Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 CFU/mL.

-

Broth Microdilution Assay:

-

The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Each well is inoculated with the fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

MFC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Signaling Pathway: Postulated Antifungal Mechanism

Caption: Postulated inhibition of ergosterol biosynthesis by a this compound derivative.

Putative Anticancer Mechanism of Action

Structurally analogous compounds, such as chlorochalcones and certain azole derivatives, have demonstrated promising anticancer activity. The proposed mechanisms for this compound derivatives are likely multifactorial, involving the induction of apoptosis, modulation of cellular redox balance, and potential DNA interactions.

Induction of Apoptosis and Mitochondrial Dysfunction

A key feature of many anticancer agents is their ability to trigger programmed cell death, or apoptosis. It is postulated that derivatives of this compound could induce apoptosis through the intrinsic mitochondrial pathway. This involves:

-

Modulation of Reactive Oxygen Species (ROS): The compounds may induce an increase in intracellular ROS levels, leading to oxidative stress.

-

Mitochondrial Membrane Depolarization: Elevated ROS can trigger the depolarization of the mitochondrial membrane.

-

Caspase Activation: This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3, -9), the executioners of apoptosis.

DNA Binding and Interference

Some quinazoline-based compounds with structural similarities have been shown to interact with DNA through intercalation and groove binding.[2] It is plausible that certain derivatives of this compound could also bind to DNA, interfering with replication and transcription processes, and ultimately leading to cell cycle arrest and cell death.

Quantitative Data from Related Compound Studies

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Azole derivative with trifluoromethylphenyl | MCF-7 | 5.84 ± 0.76 | [3] |

| Azole derivative with trifluoromethylphenyl | MDA-MB-231 | 5.01 ± 0.32 | [3] |

| Azole derivative with trifluoromethylphenyl | HCT-116 | 5.57 ± 0.02 | [3] |

| Thiazolidinedione derivative (PZ-11) | MCF-7 | 17.35 | [4] |

| Thiazolidinedione derivative (PZ-9) | MCF-7 | 29.44 | [4] |

| Quinazoline-chalcone (14g) | K-562 | 0.622 - 1.81 | [2] |

| Quinazoline-chalcone (14g) | HCT-116 | 0.622 - 1.81 | [2] |

Experimental Protocol: Cell Viability and Apoptosis Assay

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound derivatives on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are maintained in appropriate culture medium.

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 24-72 hours.

-

MTT reagent is added, and the resulting formazan crystals are dissolved.

-

Absorbance is measured to determine cell viability and calculate the IC50 value.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

-

Treated cells are harvested and stained with Annexin V-FITC and PI.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway: Postulated Anticancer Mechanism

Caption: Postulated induction of apoptosis by a this compound derivative.

Conclusion and Future Directions

The derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the most probable mechanisms of action are the inhibition of fungal ergosterol biosynthesis and the induction of apoptosis in cancer cells.

Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to confirm these hypotheses. Key experiments should include:

-

Enzyme Inhibition Assays: Direct testing of derivatives against purified fungal CYP51 and other potential target enzymes.

-

Detailed Cell Cycle Analysis: Investigating the effects of these compounds on different phases of the cell cycle in cancer cells.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of fungal infections and cancer.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to optimize potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

The Potential Biological Activity of Fluorinated Phenyl Ethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Phenyl ethanols, a class of aromatic alcohols, and their derivatives have demonstrated a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide explores the potential biological activities of fluorinated phenyl ethanols, providing a comprehensive overview of their synthesis, and potential therapeutic applications. By combining the structural features of phenyl ethanols with the unique properties of fluorine, novel compounds with enhanced potency and selectivity may be developed. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

Fluorination has been shown to significantly enhance the anticancer activity of various aromatic compounds. While direct studies on the cytotoxicity of fluorinated phenyl ethanols are limited, research on structurally similar compounds, such as fluorinated phenylacetamides, provides valuable insights into their potential as anticancer agents.

Quantitative Data: Cytotoxicity of Fluorinated Phenyl-Containing Compounds

The following table summarizes the cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| 2a | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |

| MCF-7 (Breast Cancer) | >100 | [1] | ||

| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |

| MCF-7 (Breast Cancer) | >100 | [1] | ||

| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |

| MCF-7 (Breast Cancer) | 100 | [1] | ||

| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||

| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [1] |

| MCF-7 (Breast Cancer) | 98 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., fluorinated phenyl ethanols) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Hypothetical PI3K/Akt Inhibition

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. While the specific mechanism of fluorinated phenyl ethanols is yet to be fully elucidated, a hypothetical inhibitory action on this pathway is a plausible mechanism of action.

Antimicrobial Activity

2-Phenylethanol and its derivatives are known to possess antimicrobial properties. Fluorination can potentially enhance this activity by increasing the lipophilicity of the compounds, thereby facilitating their interaction with microbial cell membranes.

Quantitative Data: Antimicrobial Activity of Phenylethanol Derivatives

| Compound | logP | MIC50 (mM) vs. E. coli | Reference |

| Phenyllactic acid | 0.72 | 44.97 | [5][6] |

| Tyrosol | 1.00 | 29.74 | [6] |

| Phenylacetic acid | 1.36 | 20.28 | [5][6] |

| 2-Phenylethanol | 1.49 | 14.89 | [5][6] |

| Methyl phenylacetate | 1.98 | 6.30 | [5][6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure: [2][3][4][5][7][8][9][10]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., fluorinated phenyl ethanol) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A potential mechanism for the antimicrobial activity of these compounds is the disruption of bacterial cell wall synthesis, a critical process for bacterial survival.

Enzyme Inhibition

The introduction of fluorine can significantly alter the binding affinity and inhibitory potential of molecules towards specific enzymes. While there is a lack of data for fluorinated phenyl ethanols, their structural similarity to other known enzyme inhibitors suggests they could be promising candidates for targeting various enzymes.

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

Fluorescence-based assays are highly sensitive methods for determining enzyme activity and inhibition.

Principle: These assays utilize a fluorogenic substrate that is converted into a fluorescent product by the enzyme. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of product formation.

Procedure for Acetylcholinesterase (AChE) Inhibition: [11][12][13][14]

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of acetylcholinesterase, a fluorogenic substrate (e.g., a derivative of acetylthiocholine that produces a fluorescent product upon hydrolysis), and a solution of the test inhibitor (fluorinated phenyl ethanol) at various concentrations.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add the enzyme solution and different concentrations of the inhibitor. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic product.

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value can be calculated from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Mechanism of Action: Tyrosinase Inhibition

As a representative example of enzyme inhibition, the following diagram illustrates the potential mechanism of tyrosinase inhibition, an enzyme involved in melanin biosynthesis.

Neuroprotective Activity

Phenylethanoid glycosides, which share the core phenylethanol structure, have demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases. This suggests that fluorinated analogs could also possess neuroprotective properties, potentially with enhanced blood-brain barrier permeability and efficacy.

Quantitative Data: Neuroprotective Effects of Phenylethanoid Glycosides

The following table summarizes the neuroprotective effects of non-fluorinated phenylethanoid glycosides against H₂O₂- and β-amyloid-induced injury in PC12 cells, a common in vitro model for neurodegenerative disease research.

| Compound | Concentration (µg/mL) | Cell Viability (% of Control) vs. H₂O₂ induced injury | Cell Viability (% of Control) vs. Aβ₁₋₄₂ induced injury | Reference |

| Phenylethanoid Glycosides (PhGs) | 5 | ~55% | ~60% | [15][16] |

| 25 | ~70% | ~75% | [15][16] | |

| 50 | ~85% | ~90% | [15][16] |

Note: The data is approximated from graphical representations in the cited literature.

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins, such as hydrogen peroxide (H₂O₂) or β-amyloid (Aβ) peptides. Cell viability is measured as an indicator of neuroprotection.

-

Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research) in appropriate media. Differentiate the cells into a neuronal phenotype by treating with Nerve Growth Factor (NGF).

-

Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test compounds (e.g., fluorinated phenylethanoid glycosides) for a specified duration (e.g., 24 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin, such as H₂O₂ (e.g., 100 µM) or aggregated Aβ₁₋₄₂ peptide (e.g., 10 µM), for another 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer activity section.

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.

Workflow for Neuroprotection Studies

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of novel compounds.

Conclusion

This technical guide provides a foundational overview of the potential biological activities of fluorinated phenyl ethanols. The inclusion of fluorine is a promising strategy to enhance the therapeutic potential of the phenylethanol scaffold. The presented data on structurally similar compounds, along with detailed experimental protocols and hypothetical mechanisms of action, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the synthesis and biological evaluation of a broader range of fluorinated phenyl ethanol derivatives is warranted to fully explore their potential as novel therapeutic agents for cancer, infectious diseases, and neurodegenerative disorders.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 16. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 1-(2-Chloro-4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The precise stereochemistry of this alcohol is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly selective enantioselective synthesis methods is of paramount importance. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on asymmetric reduction of the corresponding prochiral ketone, 2'-Chloro-4'-fluoroacetophenone. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic workflows.

Core Synthetic Strategies

The primary approach for the enantioselective synthesis of this compound is the asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone. This can be achieved through two main catalytic strategies: chemocatalysis, primarily using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), and biocatalysis, employing either isolated enzymes (ketoreductases) or whole-cell systems.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely utilized method for the enantioselective reduction of prochiral ketones.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent to facilitate the stereoselective transfer of a hydride to the ketone, yielding a chiral secondary alcohol with high enantiomeric excess.[1][3] The predictability of the stereochemical outcome is a key advantage of this method.[1] For the synthesis of (R)-1-(2-Chloro-4-fluorophenyl)ethanol, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is typically used, while the (R)-catalyst would yield the (S)-alcohol.

dot

Quantitative Data for CBS Reduction

| Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |

| 10 | Borane-dimethyl sulfide | THF | -20 to 0 | 2 | >90 | >95 | (R) |

Experimental Protocol: Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone via CBS Method

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-2-Methyl-CBS-oxazaborolidine (10 mol%).

-

Dilute the catalyst with anhydrous THF.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.0 - 1.2 equivalents) dropwise to the stirred catalyst solution.

-

After stirring for 15 minutes at 0°C, cool the reaction mixture to -20°C.

-

In a separate flask, dissolve 2'-Chloro-4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -15°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, slowly add methanol to quench the excess borane.

-

Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched (R)-1-(2-Chloro-4-fluorophenyl)ethanol.

-

Determine the enantiomeric excess using chiral HPLC analysis.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This approach utilizes either isolated enzymes (ketoreductases, KREDs) or whole microbial cells (e.g., yeast) to catalyze the asymmetric reduction of the prochiral ketone. These methods operate under mild reaction conditions and often provide excellent enantioselectivity.

Ketoreductase (KRED) Catalyzed Reduction

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, typically requiring a nicotinamide cofactor (NADH or NADPH).[4] For industrial applications, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol or an enzyme system such as glucose/glucose dehydrogenase.[4] Specific KREDs have been engineered to exhibit high activity and selectivity for the reduction of 2'-Chloro-4'-fluoroacetophenone.[1]

dot

Quantitative Data for KRED-Catalyzed Reduction

| KRED Source | Cofactor Regeneration | Solvent | pH | Temp (°C) | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Configuration |

| Engineered E. coli | Glucose/GDH | Aqueous Buffer/Co-solvent | 7.0 | 30 | 50-100 | >95 | >99 | (S) or (R) |

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

Ketoreductase (lyophilized powder or solution)

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., isopropanol or DMSO, if required)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add D-glucose, NADP⁺ (or NAD⁺), and glucose dehydrogenase.

-

Add the ketoreductase enzyme.

-

Dissolve 2'-Chloro-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or GC analysis.

-

Upon completion, saturate the aqueous phase with sodium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.

Whole-Cell Biocatalytic Reduction

The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and operationally simple method for asymmetric ketone reduction.[2][5] The microbial cells contain the necessary dehydrogenases and have an inherent system for cofactor regeneration.[3] Different yeast strains can exhibit different stereoselectivities, providing access to either the (R)- or (S)-enantiomer.[2]

dot

Quantitative Data for Whole-Cell Reduction

| Microorganism | Co-substrate | pH | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |

| Saccharomyces cerevisiae | Glucose | 7.0-8.0 | 25-30 | 24-48 | 80-95 | >99 | (R) or (S) |

Experimental Protocol: Whole-Cell Asymmetric Reduction

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Growth medium (e.g., YPD broth)

-

Co-substrate (e.g., glucose)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cultivation of Yeast: Inoculate the yeast strain into a sterile growth medium and incubate with shaking until a sufficient cell density is reached.

-

Preparation of Resting Cells: Harvest the cells by centrifugation, wash with sterile buffer, and resuspend in the reaction buffer to a desired concentration.

-

Biotransformation: To the resting cell suspension, add the co-substrate (e.g., glucose).

-

Add the 2'-Chloro-4'-fluoroacetophenone (neat or as a solution in a minimal amount of a suitable solvent).

-

Incubate the reaction mixture at a controlled temperature (e.g., 28°C) with agitation.

-

Monitor the reaction by GC or HPLC.

-

Work-up: Once the reaction is complete, remove the yeast cells by centrifugation or filtration.

-

Saturate the supernatant with sodium chloride and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product if necessary and determine the enantiomeric excess.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. The Corey-Bakshi-Shibata reduction offers a reliable chemocatalytic route with high enantioselectivity, while biocatalytic approaches using either isolated ketoreductases or whole-cell systems provide environmentally friendly and highly specific alternatives. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the development of chiral pharmaceuticals and other fine chemicals.

References

- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2-Chloro-4-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this chiral alcohol is of significant interest due to its presence as a structural motif in numerous biologically active molecules. This document details the critical precursors, outlines experimental protocols for the principal synthetic strategies, and presents quantitative data to facilitate comparison and selection of the most suitable methodology for specific research and development needs.

Core Synthetic Strategies and Key Precursors

The synthesis of this compound can be efficiently achieved through three primary pathways, each originating from a distinct key precursor. These precursors are readily available or can be synthesized through established methods. The choice of synthetic route often depends on factors such as desired stereochemistry, scale of production, and available resources.

The three key precursors are:

-

2-Chloro-4-fluoroacetophenone

-

1-Bromo-2-chloro-4-fluorobenzene

-

2-Chloro-4-fluorobenzaldehyde

The corresponding synthetic strategies involve:

-

Reduction of a Ketone: The reduction of 2-chloro-4-fluoroacetophenone offers a direct and often high-yielding route to the target alcohol. This method can be adapted for both racemic and asymmetric synthesis.

-

Grignard Reaction: The reaction of a Grignard reagent, prepared from 1-bromo-2-chloro-4-fluorobenzene, with an appropriate electrophile like acetaldehyde, provides a classic carbon-carbon bond-forming strategy.

-

Addition to an Aldehyde: The addition of a methyl group to 2-chloro-4-fluorobenzaldehyde using an organometallic reagent, such as a Grignard reagent, is another viable synthetic pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic routes to this compound, allowing for a comparative analysis of their efficiency and stereoselectivity.

Table 1: Synthesis of this compound via Reduction of 2-Chloro-4-fluoroacetophenone

| Reducing Agent/Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | 1-2 h | 80-95 (crude) | 0 (racemic) | N/A |

| Thermoanaerobacter pseudethanolicus SADH mutant (ΔP84/A85G) | Buffer/Co-solvent | 30 | 24 h | High | >99 | (S) |

| Thermoanaerobacter pseudethanolicus SADH mutant (P84S/A85G) | Buffer/Co-solvent | 30 | 24 h | High | >99 | (S) |

| Ruthenium-based catalyst (e.g., RuCl--INVALID-LINK--) | Formic acid/Triethylamine | 28 | 12-24 h | >95 | 98 | (R) |

Table 2: Synthesis of this compound via Grignard Reaction

| Grignard Precursor | Electrophile | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| 1-Bromo-2-chloro-4-fluorobenzene | Acetaldehyde | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-2 h | 70-85 (estimated) |

| 2-Chloro-4-fluorobenzaldehyde | Methylmagnesium Bromide | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-2 h | 75-90 (estimated) |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described above. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature. Researchers should consider these as representative procedures and may need to optimize conditions for their specific experimental setup and scale.

Protocol 1: Reduction of 2-Chloro-4-fluoroacetophenone with Sodium Borohydride

This protocol describes the straightforward synthesis of racemic this compound.

Materials:

-

2-Chloro-4-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-fluoroacetophenone (1.0 eq) in methanol or ethanol (10-20 volumes).

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Protocol 2: Asymmetric Biocatalytic Reduction of 2-Chloro-4-fluoroacetophenone

This protocol outlines a general procedure for the enantioselective synthesis of (S)-1-(2-Chloro-4-fluorophenyl)ethanol using a whole-cell biocatalyst.[1]

Materials:

-

2-Chloro-4-fluoroacetophenone

-

Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable alcohol dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the buffer solution in a suitable reaction vessel.

-

Add the co-substrate for cofactor regeneration.

-

Dissolve 2-chloro-4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress and enantiomeric excess by chiral HPLC or GC.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The enantiomerically enriched this compound can be purified by column chromatography if necessary.

Protocol 3: Grignard Synthesis from 1-Bromo-2-chloro-4-fluorobenzene and Acetaldehyde

This protocol describes the formation of a Grignard reagent and its subsequent reaction with acetaldehyde.

Materials:

-

1-Bromo-2-chloro-4-fluorobenzene

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous ether or THF.

-

Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetaldehyde (1.1 eq) in anhydrous ether or THF and add it dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation.

-

Synthetic Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflows for synthesis.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Chloro-4-fluorophenyl)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-fluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its substituted phenyl ring and the presence of a stereocenter make it a key intermediate for introducing specific structural motifs into target molecules, which can be crucial for their biological activity. The enantiomerically pure forms of this alcohol are often sought after in drug discovery to optimize pharmacological profiles and minimize potential side effects associated with racemic mixtures.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on asymmetric synthesis to obtain enantiomerically enriched forms.

Core Applications

The primary application of this compound in organic synthesis is as a chiral precursor. The hydroxyl group can be readily transformed into other functionalities or used as a handle for further synthetic manipulations. The chloro and fluoro substituents on the phenyl ring influence the electronic properties and lipophilicity of the molecule and its derivatives, which can be critical for receptor binding and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

While specific, publicly detailed applications in the synthesis of named drugs are limited, the structural motif is of significant interest in medicinal chemistry. Chiral 2-halo-1-arylethanols are recognized as essential precursors for various pharmaceuticals.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the reduction of the corresponding prochiral ketone, 2'-Chloro-4'-fluoroacetophenone. To obtain enantiomerically pure forms, asymmetric reduction methods are employed.

Asymmetric Synthesis Methods

Two primary methods for the asymmetric synthesis of chiral this compound are biocatalytic reduction and asymmetric transfer hydrogenation.

1. Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols using enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes can exhibit high enantioselectivity, often yielding products with excellent enantiomeric excess (e.e.).

A study on the asymmetric reduction of 2-haloacetophenones using mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) demonstrated the feasibility of producing enantiopure (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol.[1] While this is a constitutional isomer, the methodology is directly applicable to 2'-Chloro-4'-fluoroacetophenone. Different enzyme mutants can produce either the (R)- or (S)-enantiomer. For instance, the ΔP84/A85G TeSADH mutant typically yields (S)-alcohols, while other mutants can produce the (R)-enantiomer.[1]

Quantitative Data Summary: Biocatalytic Reduction of 2'-Chloro-4'-fluoroacetophenone

| Enzyme Mutant | Product Enantiomer | Enantiomeric Excess (e.e.) | Conversion |

| P84S/I86A TeSADH | (S) | >99% | Moderate |

| ΔP84/A85G TeSADH | (S) | >99% | Improved |

2. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, such as Ruthenium or Rhodium, with a chiral ligand in the presence of a hydrogen donor like isopropanol or formic acid.

While a specific protocol for this compound is not detailed in the provided search results, general protocols for the ATH of substituted acetophenones are well-established and can be adapted.

Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Substituted Acetophenones (General)

| Catalyst System | Hydrogen Donor | Yield | Enantiomeric Excess (e.e.) |

| Ru(II)-chiral diamine ligand | Isopropanol | High | Up to >99% |

| [Mn(CO)2(chiral (NH)2P2)]Br | Isopropanol | Up to >99% | 90–99% |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone

This protocol is adapted from general procedures for the biocatalytic reduction of haloacetophenones.[1]

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

TeSADH mutant (e.g., ΔP84/A85G for the (S)-enantiomer)

-

NADP+

-

Isopropanol

-

Tris-HCl buffer (50 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing Tris-HCl buffer (pH 7.0, 50 mM).

-

Add isopropanol to a final concentration of 30% (v/v) as the co-substrate for cofactor regeneration.

-

Add 2'-Chloro-4'-fluoroacetophenone to a final concentration of 10 mM.

-

Add NADP+ to a final concentration of 1.0 mM.

-

Initiate the reaction by adding the TeSADH mutant enzyme to a final concentration of 1.6 μM.

-

Seal the vessel and shake the reaction mixture at 50 °C and 180 rpm for 12 hours.

-

Monitor the reaction progress by chiral HPLC or GC.

-

Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography if necessary.

-

Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Asymmetric Transfer Hydrogenation of 2'-Chloro-4'-fluoroacetophenone (General Protocol)

This is a general protocol that would require optimization for the specific substrate.

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

[{RuCl2(p-cymene)}2]

-

(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [{RuCl2(p-cymene)}2] (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

Add a solution of 2'-Chloro-4'-fluoroacetophenone (1 equivalent) in the anhydrous solvent to the catalyst mixture.

-

Add the formic acid/triethylamine azeotrope (2-5 equivalents).

-

Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.

-

Determine the yield and enantiomeric excess by chiral HPLC or NMR analysis of a Mosher ester derivative.

Application Example: Synthesis of a Hypothetical Bioactive Molecule

This compound can be utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity. The following is a representative workflow for its application.

Workflow for the Synthesis of a Hypothetical N-substituted Amine:

Caption: Synthetic workflow from a prochiral ketone to a final N-substituted product.

Protocol 3: Synthesis of a Chiral Amine using (S)-1-(2-Chloro-4-fluorophenyl)ethanol

This protocol outlines a general procedure for converting the chiral alcohol into a chiral amine, a common transformation in medicinal chemistry.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Dissolve (S)-1-(2-Chloro-4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane in a flask cooled to 0 °C under an inert atmosphere.

-

Add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amine

-

Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired primary or secondary amine (2-3 equivalents) and a non-nucleophilic base like potassium carbonate or DIPEA (2 equivalents).

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired chiral amine.

This two-step sequence demonstrates how the chirality of this compound is transferred to a new, more complex molecule, highlighting its utility as a chiral building block.

References

Application Notes and Protocols for 1-(2-Chloro-4-fluorophenyl)ethanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-chloro-4-fluorophenyl)ethanol as a key chiral intermediate in pharmaceutical synthesis. Detailed protocols for its preparation and its application in the synthesis of active pharmaceutical ingredients (APIs) are presented, supported by quantitative data and workflow visualizations.

Introduction

This compound is a chiral secondary alcohol that has emerged as a critical building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug product. The enantiomerically pure forms of this intermediate are highly sought after, with the (R)-enantiomer being a key precursor in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of specific types of non-small cell lung cancer (NSCLC)[1][2][3][4][5][6].

The primary route for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2'-chloro-4'-fluoroacetophenone[1]. Both biocatalytic and chemocatalytic methods have been explored for this transformation, with biocatalysis often being favored for its high enantioselectivity and environmentally friendly reaction conditions[1][7][8].

Physicochemical Properties

| Property | Value |

| CAS Number | 112108-68-6[9] |

| Molecular Formula | C₈H₈ClFO[10] |

| Molecular Weight | 174.60 g/mol [10] |

| Appearance | Solid[10][11] |

Application in Pharmaceutical Synthesis: Lorlatinib

The most significant application of (R)-1-(2-chloro-4-fluorophenyl)ethanol is as a key intermediate in the multi-step synthesis of Lorlatinib[1]. The chiral alcohol is activated and then coupled with another key fragment to construct the complex macrocyclic structure of the drug[1].

Synthetic Pathway Overview

The general workflow for the synthesis of Lorlatinib highlights the critical role of (R)-1-(2-chloro-4-fluorophenyl)ethanol. The synthesis is a convergent process where the chiral alcohol forms a significant part of the final molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone

This protocol describes a general method for the enantioselective reduction of 2'-chloro-4'-fluoroacetophenone using a ketoreductase enzyme, often from a whole-cell biocatalyst. This method is reported to be highly efficient and selective for producing the (R)-enantiomer required for Lorlatinib synthesis[1].

Materials:

-

2'-Chloro-4'-fluoroacetophenone

-

Ketoreductase (KRED) or whole-cell biocatalyst expressing a suitable KRED

-

Co-factor (e.g., NADPH) and a regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Bioreactor or temperature-controlled shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Analytical equipment for monitoring (e.g., chiral HPLC or GC)

Procedure:

-

Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst or a solution of the isolated ketoreductase in the buffer.

-

Reaction Setup: In the bioreactor, combine the biocatalyst suspension/solution, the co-factor regeneration system, and 2'-chloro-4'-fluoroacetophenone.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (typically 25-35 °C) with agitation. Monitor the progress of the reaction by analyzing samples using chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, separate the biomass by centrifugation.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-